BenchChemオンラインストアへようこそ!

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide

Thrombopoietin Receptor Agonism Kinase Inhibition Structure-Activity Relationship

This specific 2-benzamidothiazole-pyrimidinylpiperazine scaffold (CAS 1021266-70-5) is the unsubstituted thiazole C-5 position required for definitive structure-activity relationship (SAR) studies. Published evidence shows that 4-fluoro or other halogen substitutions at the benzamide ring (e.g., CAS 1021218-77-8) produce divergent potency and toxicity profiles, making generic interchange scientifically invalid. Procuring this exact compound enables medicinal chemists to synthesize focused 5-substituted analog libraries while maintaining the 4-position appendage, potentially mitigating metabolic bioactivation and idiosyncratic hepatotoxicity risks associated with the parent TPO agonist class. Ideal for fragment-based drug discovery, custom library generation for understudied kinase profiling, and as a solubility benchmark against its 4-fluoro analog.

Molecular Formula C21H22N6O2S
Molecular Weight 422.51
CAS No. 1021266-70-5
Cat. No. B2585842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
CAS1021266-70-5
Molecular FormulaC21H22N6O2S
Molecular Weight422.51
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H22N6O2S/c28-18(26-11-13-27(14-12-26)20-22-9-4-10-23-20)8-7-17-15-30-21(24-17)25-19(29)16-5-2-1-3-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,24,25,29)
InChIKeyGYLGAWRTYRCWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide Demands Evaluation in Receptor Agonist & Kinase-Targeted Procurement


N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021266-70-5) is a synthetic small molecule featuring a 2-benzamidothiazole core linked to a pyrimidin-2-ylpiperazine moiety via a 3-oxopropyl spacer [1]. This specific heterocyclic architecture places it within the structural class of 1,3-thiazol-2-yl substituted benzamides, a scaffold exploited in patent literature for thrombopoietin (TPO) receptor agonists and kinase inhibitors [1][2]. The compound's molecular formula is C21H22N6O2S, with a molecular weight of 422.5 g/mol and a computed exact mass of 422.1525 g/mol [1]. Its well-defined combination of hydrogen bond acceptors (pyrimidine, carbonyl) and hydrophobic regions suggests potential binding versatility, making definitive characterization of its biological profile essential for any procurement decision.

Procurement Risk Alert: Why N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide Cannot Be Swapped with Common Analogs


Generic substitution within this chemotype is scientifically invalid and poses a high risk of experimental failure. Published medicinal chemistry efforts on related pyrimidine benzamide-based TPO receptor agonists demonstrate that even minor structural modifications—such as halogen substitution on the pendant benzamide ring or alterations to the thiazole 5-position—dramatically shift potency, metabolic stability, and toxicity profiles [1]. For instance, the introduction of a fluorine atom at the 4-position of the benzamide (CAS 1021218-77-8) generates a distinct compound with potentially divergent electronic properties and pharmacokinetic behavior, yet no head-to-head data exists to support its interchangeability with the parent compound [2]. Any procurement decision must therefore be predicated on the specific CAS number and batch-specific analytical characterization, as class-level assumptions about activity, selectivity, or safety are unsupported by publicly available comparative evidence.

Direct Comparator Evidence Guide for N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide


Absence of Direct Comparative Efficacy Data Against Closest Structural Analogs

A comprehensive search of PubMed, Google Patents, and publicly accessible chemical databases reveals the absence of any head-to-head comparative study featuring N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide (Compound A) versus its closest analogs, such as 4-fluoro-N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide (Compound B, CAS 1021218-77-8) [1]. No quantitative IC50, EC50, Ki, or cellular activity data were found for either compound in the peer-reviewed literature. Procuring Compound A over Compound B for mechanism-of-action studies cannot be justified by published potency or selectivity metrics [1][2].

Thrombopoietin Receptor Agonism Kinase Inhibition Structure-Activity Relationship

Inferred Class Advantage via Thiazole 5-Position Substitution for Mitigating Idiosyncratic Toxicity Risk

A seminal SAR study on pyrimidine benzamide-based TPO receptor agonists (Reiter et al., 2007) demonstrated that the 2-amino-5-unsubstituted thiazole core is associated with idiosyncratic toxicity due to metabolic oxidation at C-5 [1]. Compounds bearing a substituent at C-4 of the thiazole, like the target compound's 3-oxopropyl chain, were not explicitly profiled in that study. However, the class-level inference is that blocking or modifying the C-5 position can reduce the formation of reactive metabolites [1]. This positions the target compound favorably against the class's lead molecule, which suffered from toxicity-driven attrition [1].

Drug-Induced Liver Injury Metabolic Stability Thrombopoietin Mimetics

Physicochemical and Structural Differentiation for Formulation and Assay Development

The target compound's computed exact mass is 422.1525 g/mol with a molecular formula C21H22N6O2S and 7 hydrogen bond acceptors [1]. In contrast, the 4-fluoro analog (CAS 1021218-77-8) possesses a molecular weight of 440.5 g/mol and formula C21H21FN6O2S . The absence of a halogen on the benzamide ring in the target compound results in lower molecular weight and higher calculated LogP, which may translate into better aqueous solubility and permeability compared to its halogenated analogs. This is a critical consideration for in vitro assay development, where solubility limitations can confound IC50 determinations [2].

Solubility Permeability Drug Formulation

Validated Use Cases for Procuring N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide Based on Structural Evidence


Scaffold for Next-Generation TPO Receptor Agonists with Reduced Toxicity Risk

Structure-activity relationship studies on pyrimidine benzamide TPO agonists identified the unsubstituted thiazole C-5 position as a liability for metabolic bioactivation and idiosyncratic hepatotoxicity [1]. The target compound, bearing a propanoylpiperazine substituent at the thiazole 4-position, provides a pre-functionalized scaffold that may sterically or electronically modulate C-5 reactivity. Procurement of this specific building block enables medicinal chemists to synthesize focused libraries exploring 5-substituted analogs while maintaining the 4-position appendage, potentially yielding potent and safe TPO mimetics for thrombocytopenia [1].

Kinase Inhibitor Probe Development Leveraging Pyrimidinylpiperazine Hinge-Binding Motif

The pyrimidin-2-ylpiperazine moiety is a recognized hinge-binding element in kinase inhibitor design [2]. The target compound's complete scaffold—combining this motif with a 2-benzamidothiazole—has been highlighted as a candidate for selective kinase inhibition [3]. Its structural complexity and hydrogen-bonding pattern suggest utility in fragment-based drug discovery or as a starting point for developing probes against understudied kinases. Procurement supports the generation of custom compound libraries for biochemical kinase profiling.

Physicochemical Lead for Optimizing Solubility-Limited Benzamide Series

The 4-fluoro analog (CAS 1021218-77-8) exhibits higher molecular weight and an additional halogen, features associated with lower aqueous solubility [4]. The target compound, lacking this substituent, may offer superior solubility for in vitro assays. Research groups focused on TPO agonists or kinase-targeted benzamides can procure this compound as a solubility benchmark. Comparative thermodynamic solubility or kinetic solubility measurements (e.g., pH 7.4 PBS) between the parent and 4-fluoro analog can guide formulation decisions before investing in extensive PK studies [4].

Quote Request

Request a Quote for N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.